N'-amino-2-cyano-3-oxobutanimidamide
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Overview
Description
N’-amino-2-cyano-3-oxobutanimidamide is a chemical compound with a unique structure that includes an amino group, a cyano group, and an oxo group attached to a butanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-amino-2-cyano-3-oxobutanimidamide typically involves multi-step organic reactions. One common method starts with the reaction of cyanoacetic acid with hydrazine to form cyanoacetohydrazide. This intermediate is then reacted with an appropriate aldehyde or ketone under acidic or basic conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-amino-2-cyano-3-oxobutanimidamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can optimize the reaction efficiency and product isolation. Purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-amino-2-cyano-3-oxobutanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N’-amino-2-cyano-3-oxobutanimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-amino-2-cyano-3-oxobutanimidamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and oxo groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. The amino group can participate in nucleophilic attacks, altering the structure and function of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-oxobutanimidohydrazide
- N’-amino-2-cyano-3-oxobutanamide
- 2-cyano-3-oxobutanimidamide
Uniqueness
N’-amino-2-cyano-3-oxobutanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction pathways, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
58955-41-2 |
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Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
N'-amino-2-cyano-3-oxobutanimidamide |
InChI |
InChI=1S/C5H8N4O/c1-3(10)4(2-6)5(7)9-8/h4H,8H2,1H3,(H2,7,9) |
InChI Key |
OOBGIDNQNYHGPN-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)C(C#N)/C(=N/N)/N |
Canonical SMILES |
CC(=O)C(C#N)C(=NN)N |
Origin of Product |
United States |
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